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Compound of Interest

Compound Name: 2,4-Dinitroacetanilide

Cat. No.: B1580933

This technical guide provides a detailed overview of the spectroscopic data for 2,4-
Dinitroacetanilide, catering to researchers, scientists, and professionals in drug development.
The guide encompasses available mass spectrometry and infrared spectroscopy data,
alongside representative experimental protocols. Due to the limited availability of public
experimental Nuclear Magnetic Resonance (NMR) data for 2,4-Dinitroacetanilide, this guide
presents data for the closely related compound, 2,4-dinitroaniline, for comparative reference.

Core Spectroscopic Data

The following sections summarize the available spectroscopic data for 2,4-Dinitroacetanilide.
All quantitative data is presented in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of 2,4-Dinitroacetanilide is typically performed using electron ionization
(EI), which involves bombarding the molecule with high-energy electrons, leading to ionization
and fragmentation. The resulting mass spectrum displays the molecular ion and various
fragment ions, which are instrumental in confirming the molecular weight and elucidating the
structure of the compound.
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Property Value
Molecular Formula CsH7N30s
Molecular Weight 225.16 g/mol

lonization Method

Electron lonization (EI)

Major Peaks (m/z)

Relative Intensity

225 Molecular lon (M+)
183 [M - C2H20]*

165 [M - NO2]*

135 [M - C2H20 - NO2]*
108 [CeHaNOz]*

92 [CsHaO]*

76 [CeHa]*

63 [CsHs]*

Note: The fragmentation pattern and relative intensities can vary slightly depending on the

instrument and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2,4-Dinitroacetanilide reveals the presence of key functional groups

by identifying their characteristic vibrational frequencies. The spectrum is typically acquired for

the solid sample, often prepared as a KBr pellet or a thin film.
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H stretch (amide)

~3100 Weak C-H stretch (aromatic)

~1700 Strong C=0 stretch (amide 1)

~1600, ~1480 Strong C=C stretch (aromatic ring)
~1540 Strong N-O asymmetric stretch (NO2)
~1350 Strong N-O symmetric stretch (NO2)
~1250 Medium C-N stretch

~840 Strong C-H bend (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest data retrieval, experimental *H and 3C NMR data for 2,4-Dinitroacetanilide
are not readily available in public spectral databases. For illustrative purposes, the following
tables present the NMR data for the structurally similar compound, 2,4-dinitroaniline, in DMSO-
de.

1H NMR Data for 2,4-Dinitroaniline (in DMSO-de)

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

8.77 d 1H H-3

8.14 dd 1H H-5

7.12 d 1H H-6

~7.5 (broad) s 2H NH:2

13C NMR Data for 2,4-Dinitroaniline (in DMSO-ds)
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Chemical Shift (ppm) Assignment
~150 C-1 (C-NH2)
~138 C-4 (C-NO2)
~131 C-2 (C-NO2)
~129 C-6

~122 C-3

~115 C-5

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid organic
compound like 2,4-Dinitroacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the solid sample for *H NMR (or 20-50 mg
for 3C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent
(e.g., DMSO-ds, CDCIs) in a clean vial.[1]

o Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[1]
The final volume should be around 4-5 cm in height from the bottom of the tube.

 Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS),
is typically added to the solvent by the manufacturer to define the O ppm point.

o Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then
locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to
achieve homogeneity.[1] For *H NMR, a standard pulse program is used to acquire the
spectrum. For 13C NMR, a proton-decoupled pulse sequence is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)
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Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid
sample until it is a fine powder.[2]

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
to the mortar and gently mix with the sample.[2]

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several
tons) using a hydraulic press to form a thin, transparent or translucent pellet.[2]

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample
holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400
cm~1, A background spectrum of a pure KBr pellet is usually recorded first and subtracted
from the sample spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer, often via a direct insertion probe.[3] The sample is then heated to induce
vaporization into the ion source.

lonization: In the ion source, the gaseous sample molecules are bombarded by a beam of
high-energy electrons (typically 70 eV).[3][4][5] This causes the molecules to lose an
electron, forming a molecular ion (M*), and to fragment into smaller, charged species.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector records the abundance of each ion,
generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dinitroacetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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